N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide
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Overview
Description
N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, an oxan-3-yl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide typically involves the reaction of cyclopropylmethylamine with oxan-3-yl chloride, followed by the introduction of a but-2-ynamide group. The reaction conditions often require the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl or oxan-3-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alkanes or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide: Unique due to its specific combination of functional groups.
N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynylamine: Similar structure but with an amine group instead of an amide.
N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group, an oxan-3-yl group, and a but-2-ynamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
N-[cyclopropyl(oxan-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-4-12(15)14-13(10-6-7-10)11-5-3-8-16-9-11/h10-11,13H,3,5-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKAKEREHDXZTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CC1)C2CCCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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